3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one
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Overview
Description
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of a chromenone core and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are being explored to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group on the triazole ring.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted triazoles .
Scientific Research Applications
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group on the triazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The chromenone core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Another compound with a triazole ring and nitro group, used in energetic materials.
5-Bromo-2-nitropyridine: A similar compound with a bromine and nitro group, used in organic synthesis.
Uniqueness
What sets 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE apart is its combination of a chromenone core and a triazole ring, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H7BrN4O5 |
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Molecular Weight |
379.12 g/mol |
IUPAC Name |
3-[2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetyl]chromen-2-one |
InChI |
InChI=1S/C13H7BrN4O5/c14-12-15-13(18(21)22)16-17(12)6-9(19)8-5-7-3-1-2-4-10(7)23-11(8)20/h1-5H,6H2 |
InChI Key |
KNWGJQCLSMZBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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